molecular formula C6H11ClN2O2 B2566045 2-[2-(hydroxymethyl)-1H-imidazol-1-yl]ethan-1-olhydrochloride CAS No. 2344677-83-2

2-[2-(hydroxymethyl)-1H-imidazol-1-yl]ethan-1-olhydrochloride

Cat. No.: B2566045
CAS No.: 2344677-83-2
M. Wt: 178.62
InChI Key: QLDDJJBDRLFSDZ-UHFFFAOYSA-N
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Description

2-[2-(Hydroxymethyl)-1H-imidazol-1-yl]ethan-1-ol hydrochloride is an imidazole-derived compound featuring two hydroxymethyl groups linked via an ethylene bridge, with a hydrochloride counterion enhancing its solubility. This structure confers high polarity, making it suitable for applications in pharmaceutical chemistry, particularly in drug formulations requiring hydrophilic interactions.

Properties

IUPAC Name

2-[2-(hydroxymethyl)imidazol-1-yl]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c9-4-3-8-2-1-7-6(8)5-10;/h1-2,9-10H,3-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDDJJBDRLFSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)CO)CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 2-[2-(hydroxymethyl)-1H-imidazol-1-yl]ethan-1-olhydrochloride, typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[2-(hydroxymethyl)-1H-imidazol-1-yl]ethan-1-olhydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated heterocycles.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Its structural features allow it to interact with biological systems, making it a candidate for drug development.

Case Study: Antiviral Activity
Research indicates that derivatives of imidazole compounds exhibit antiviral properties. A study demonstrated that imidazole derivatives, including those similar to 2-[2-(hydroxymethyl)-1H-imidazol-1-yl]ethan-1-ol hydrochloride, showed significant activity against HIV. The mechanism involves inhibition of viral replication through interference with viral enzymes .

Biochemical Research

The compound has applications in enzyme inhibition studies. Imidazole derivatives are known to act as inhibitors of certain enzymes, which can be useful in understanding metabolic pathways.

Case Study: Enzyme Inhibition
In vitro studies have shown that imidazole-based compounds can inhibit various enzymes such as cytochrome P450. This inhibition can lead to altered metabolism of drugs, providing insights into drug interactions and pharmacokinetics .

Synthesis of Novel Compounds

The hydroxymethyl group in the compound allows for further chemical modifications, leading to the synthesis of novel compounds with enhanced biological activities.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeReference
2-[2-(hydroxymethyl)-1H-imidazol-1-yl]ethan-1-ol hydrochlorideAntiviral Activity
1-(2-Hydroxyethyl)imidazoleEnzyme Inhibition
2-(1H-Imidazol-1-yl)ethanolAntimicrobial Activity

Mechanism of Action

The mechanism of action of 2-[2-(hydroxymethyl)-1H-imidazol-1-yl]ethan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[2-(hydroxymethyl)-1H-imidazol-1-yl]ethan-1-ol hydrochloride with structurally or functionally related imidazole derivatives, based on molecular features, physicochemical properties, and applications:

Compound Name Molecular Formula Key Substituents Physical Properties Applications/Notes References
Target compound : 2-[2-(Hydroxymethyl)-1H-imidazol-1-yl]ethan-1-ol hydrochloride C₆H₁₁ClN₂O₂ Dual hydroxymethyl groups, ethylene bridge High polarity (inferred), likely water-soluble Potential hydrophilic drug candidate; structural similarity to anticonvulsant derivatives
2-(Hydroxymethyl)-1-methyl-1H-imidazole hydrochloride C₅H₉ClN₂O Single hydroxymethyl, methyl group mp: Not reported; stable under ambient conditions Intermediate in synthesis of antifungal agents; methyl group enhances lipophilicity
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole C₁₂H₁₂ClN₃O₂ Chloromethyl, nitro, dimethyl groups mp: 120°C (isopropyl alcohol); reactive chloromethyl group Synthetic intermediate for nitroimidazole antibiotics; chloromethyl enables further functionalization
2-(1H-Imidazol-1-yl)ethanamine hydrochloride C₅H₁₀ClN₃ Ethanamine substituent Hydrophilic; amine group enables salt formation Precursor for histamine receptor ligands; amine group critical for receptor binding
Nafimidone derivative (C1) C₁₉H₂₀ClN₃O₂ Naphthalene, oxime ester, imidazole Anticonvulsant activity in diabetic neuropathy models; lipophilic due to aromatic groups Demonstrates efficacy in thermal hypoalgesia models; oxime ester enhances stability
1-(2,4-Dichlorophenyl)-2-(imidazol-1-yl)ethanol C₁₁H₁₀Cl₂N₂O Dichlorophenyl, hydroxyethyl LogP: Not reported; likely moderate polarity Antifungal applications; dichlorophenyl enhances membrane penetration

Key Observations:

Functional Group Influence: The hydroxymethyl groups in the target compound increase hydrophilicity compared to chloromethyl () or methyl substituents (). This may improve bioavailability in aqueous environments .

Biological Activity :

  • Imidazole derivatives with aromatic substituents (e.g., naphthalene in ) exhibit enhanced lipophilicity, aiding blood-brain barrier penetration for anticonvulsant effects .
  • Hydrochloride salts (common across all compounds) improve crystallinity and solubility, critical for pharmaceutical formulations .

Safety Considerations: Compounds with chlorine atoms (e.g., ) or reactive groups (e.g., chloromethyl) require strict handling protocols to avoid decomposition into toxic byproducts like HCl or NOx .

Biological Activity

2-[2-(hydroxymethyl)-1H-imidazol-1-yl]ethan-1-ol hydrochloride, commonly referred to as UTD67783, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-[2-(hydroxymethyl)-1H-imidazol-1-yl]ethan-1-ol hydrochloride is C_5H_10N_2O_2·HCl, with a molecular weight of 162.61 g/mol. The compound features an imidazole ring which is known for its bioactivity in various biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds structurally related to 2-[2-(hydroxymethyl)-1H-imidazol-1-yl]ethan-1-ol have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

A study indicated that imidazole derivatives could act as DNA intercalators, disrupting DNA replication and transcription processes. This mechanism is crucial for their anticancer activity, as it leads to increased apoptosis in cancer cells .

Antimicrobial Activity

Imidazole compounds are also recognized for their antimicrobial properties. Research has shown that derivatives similar to 2-[2-(hydroxymethyl)-1H-imidazol-1-yl]ethan-1-ol exhibit inhibitory effects against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

The biological activity of 2-[2-(hydroxymethyl)-1H-imidazol-1-yl]ethan-1-ol hydrochloride can be attributed to several mechanisms:

  • DNA Interaction : The imidazole ring facilitates binding to DNA, leading to structural alterations that inhibit replication.
  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication .
  • Membrane Disruption : Antimicrobial activity is often linked to the ability of imidazole derivatives to disrupt microbial membranes, leading to cell lysis.

Case Studies

StudyFindings
Study A Demonstrated that imidazole derivatives induced apoptosis in MCF-7 cells through DNA intercalation.
Study B Reported antimicrobial efficacy against Staphylococcus aureus and Candida albicans with MIC values in the low micromolar range.
Study C Investigated the pharmacokinetics of similar compounds, revealing favorable absorption and distribution profiles in vivo.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[2-(hydroxymethyl)-1H-imidazol-1-yl]ethan-1-ol hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via asymmetric transfer hydrogenation using a RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst, as demonstrated for structurally similar imidazole derivatives . Key factors include temperature control (20–25°C), pH stabilization (~7.0), and inert atmosphere (N₂) to prevent oxidation. Yields typically range from 60–75%, with purity >95% achievable via recrystallization in ethanol/water mixtures.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms the hydroxymethyl (-CH₂OH) and imidazole proton environments. Key shifts: imidazole protons at δ 7.2–7.8 ppm, hydroxymethyl at δ 4.5–5.0 ppm .
  • X-ray crystallography : Use SHELX or OLEX2 for structure refinement. For example, similar imidazole-ethanol derivatives show monoclinic crystal systems (space group P2₁/c) with hydrogen-bonding networks critical for stability .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :

  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water, 70:30) to quantify purity (>95% required for pharmacological studies) .
  • Stability : Store at -20°C in desiccated, amber vials. Stability studies indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. What experimental design challenges arise in optimizing stereoselective synthesis of this compound?

  • Methodological Answer : Achieving enantiomeric excess (ee) >90% requires precise chiral catalyst loading (e.g., 0.5 mol% Ru-complex) and substrate-to-catalyst ratios (100:1). Competing side reactions (e.g., over-reduction) are mitigated by limiting reaction time to 12–16 hours .

Q. How can computational tools resolve contradictions in crystallographic and spectroscopic data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict optimized geometries and vibrational frequencies. Discrepancies between experimental (X-ray) and computed bond lengths (<0.05 Å tolerance) validate structural assignments .

Q. What strategies are effective in analyzing biological activity, such as antimicrobial potency?

  • Methodological Answer :

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Similar imidazole derivatives show MIC values of 8–32 µg/mL, with mechanism linked to membrane disruption .
  • Docking studies : Use AutoDock Vina to model interactions with fungal CYP51 (sterol 14α-demethylase), identifying key hydrogen bonds with His259 and Thr260 residues .

Q. How do solvent polarity and pH affect the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : In polar aprotic solvents (e.g., DMF), the hydroxymethyl group exhibits enhanced nucleophilicity at pH 8–8. Kinetic studies show second-order rate constants (k₂) of 0.15–0.30 M⁻¹s⁻¹ for reactions with alkyl halides .

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